![molecular formula C19H23P B12892801 (R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is a chiral phosphine ligand used in various catalytic processes. Its unique structure, featuring a biphenyl group, a cyclohexyl group, and a methyl group attached to a phosphorus atom, makes it valuable in asymmetric synthesis and other chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction between the biphenyl compound and a suitable phosphorus reagent, such as chlorodiphenylphosphine.
Chiral Induction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using a chiral catalyst to ensure the desired ®-configuration.
Industrial Production Methods
In industrial settings, the production of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine may involve:
Large-Scale Coupling Reactions: Utilizing high-efficiency catalysts and optimized reaction conditions to maximize yield.
Chiral Resolution: Employing techniques such as chiral chromatography or crystallization to separate the desired enantiomer from the racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphorus atom forms bonds with different metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Transition metal complexes, such as palladium or platinum, are often involved in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Result from substitution reactions with various metal centers.
Applications De Recherche Scientifique
Chemistry
Catalysis: ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine
Drug Development: The compound’s ability to induce chirality makes it valuable in the synthesis of chiral drugs.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Employed in the development of new materials with specific properties.
Environmental Chemistry: Used in processes aimed at reducing environmental pollutants through catalytic degradation.
Mécanisme D'action
The mechanism by which ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine exerts its effects involves:
Coordination to Metal Centers: The phosphine ligand coordinates to metal centers, forming stable complexes that facilitate various catalytic processes.
Chiral Induction: The chiral environment created by the ligand induces enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
Triphenylphosphine: A common phosphine ligand with a simpler structure, lacking the chiral and steric properties of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine.
®-BINAP: Another chiral phosphine ligand, often compared due to its widespread use in asymmetric catalysis.
Uniqueness
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine stands out due to its:
Chiral Properties: The ability to induce chirality in reactions, making it valuable for synthesizing enantiomerically pure compounds.
Steric Hindrance: The bulky cyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the ligand.
This compound’s unique combination of chiral and steric properties makes it a versatile and valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H23P |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(R)-cyclohexyl-methyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C19H23P/c1-20(17-12-6-3-7-13-17)19-15-9-8-14-18(19)16-10-4-2-5-11-16/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3/t20-/m1/s1 |
Clé InChI |
XKEVTXPZIQFUIL-HXUWFJFHSA-N |
SMILES isomérique |
C[P@](C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
SMILES canonique |
CP(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


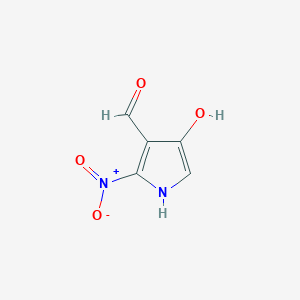

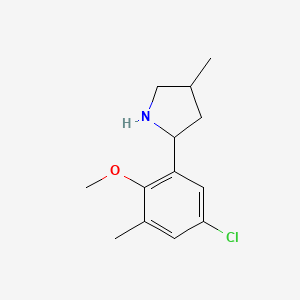
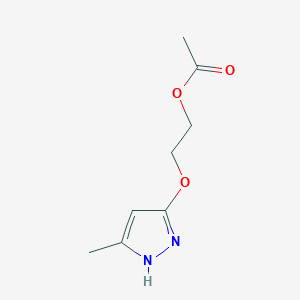
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)


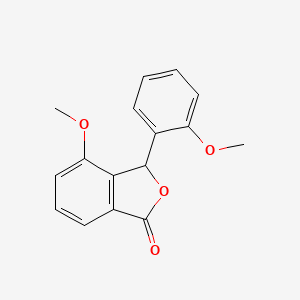

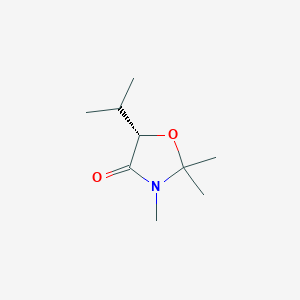


![Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12892771.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)
